molecular formula C13H12ClN3O3S B2740145 3-(3-((3-Chlorobenzyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid CAS No. 898607-95-9

3-(3-((3-Chlorobenzyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid

Cat. No.: B2740145
CAS No.: 898607-95-9
M. Wt: 325.77
InChI Key: DVAGWPMLXTYAQW-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazin-6-yl propanoic acid family, characterized by a triazine ring fused with a propanoic acid moiety. The 3-chlorobenzylthio group at position 3 of the triazine introduces steric and electronic effects that influence reactivity, solubility, and biological interactions.

Properties

IUPAC Name

3-[3-[(3-chlorophenyl)methylsulfanyl]-5-oxo-4H-1,2,4-triazin-6-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O3S/c14-9-3-1-2-8(6-9)7-21-13-15-12(20)10(16-17-13)4-5-11(18)19/h1-3,6H,4-5,7H2,(H,18,19)(H,15,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVAGWPMLXTYAQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CSC2=NN=C(C(=O)N2)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-((3-Chlorobenzyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as amidines and nitriles under acidic or basic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction where a suitable chlorobenzyl halide reacts with a thiol group.

    Attachment of the Propanoic Acid Moiety: The final step involves the coupling of the triazine derivative with a propanoic acid derivative, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the triazine ring, potentially converting it to a hydroxyl group.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit bioactivity, making them candidates for drug development. Studies could focus on their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structure suggests it might interact with biological targets such as enzymes or receptors, leading to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 3-(3-((3-Chlorobenzyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors through binding interactions facilitated by its functional groups. The triazine ring and chlorobenzyl group could play crucial roles in these interactions, potentially inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Substitution at the Benzylthio Group

Table 1: Substituent Effects on Triazine Derivatives
Compound Name Substituent (R) Molecular Formula Molecular Weight Key Properties/Data Source
3-(3-((3-Chlorobenzyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid 3-Cl-C6H4CH2 C13H12ClN3O3S 325.77 (calc.) Expected higher lipophilicity vs. non-halogenated analogs; potential bioactivity N/A (Target)
3-(3-((4-Bromobenzyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid 4-Br-C6H4CH2 C13H12BrN3O3S 370.22 90% purity; commercial availability; priced at $402–$479/1–10 mg
3-(4-Amino-3-((4-methylbenzyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid 4-CH3-C6H4CH2 + NH2 C14H16N4O3S 336.37 (calc.) Amino group enhances hydrogen bonding; strict handling requirements (P201/P210)

Key Observations :

  • Halogen vs. Alkyl Substitution : The bromo analog () has higher molecular weight and commercial availability, suggesting stability under standard conditions. The chloro derivative’s smaller atomic radius may improve membrane permeability compared to bromo.

Modifications on the Triazine Core

Table 2: Triazine Core Variations
Compound Name Triazine Modification Molecular Formula Key Reactivity/Applications Source
3-(3,4-Diamino-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid 3,4-Diamino C6H8N4O3 Strong intermolecular interactions; used in condensation reactions
3-(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic acid 3,5-Dioxo C6H6N2O4 Increased polarity; potential for metal coordination

Key Observations :

  • Amino Groups: The diamino derivative () exhibits enhanced reactivity in condensation reactions due to nucleophilic NH2 groups, unlike the chloro-benzylthio compound, which may prioritize electrophilic substitution.
  • Oxo Groups : The 3,5-dioxo analog () is more hydrophilic, suggesting divergent applications in aqueous-phase chemistry vs. the lipophilic chloro-benzylthio compound.

Heterocycle Replacements (Triazine vs. Thiazole/Triazole)

Table 3: Heterocycle Comparison
Compound Name Heterocycle Key Features Source
3-((5-(4-Nitrobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)(p-tolyl)amino)propanoic acid Thiazole Nitrobenzylidene group enables π-π stacking; lower thermal stability (m.p. 141–156°C)
1-Piperidinomethyl-3-[3-(p-fluorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazol-1-yl]-iminoisatin Triazole Fluorobenzyl group increases electronegativity; higher melting point vs. thiazoles

Key Observations :

  • Thiazole vs. Triazine : Thiazole derivatives () exhibit conjugation-dependent properties (e.g., UV absorption), whereas triazines offer more sites for functionalization.
  • Triazole vs.

Biological Activity

3-(3-((3-Chlorobenzyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid is a complex organic compound characterized by its unique structural features, including a triazine ring and a thioether group. This compound has garnered interest due to its potential biological activities, particularly as an enzyme inhibitor and its implications in medicinal chemistry and agricultural sciences.

Chemical Structure

The molecular formula of the compound is C13H12ClN3O3SC_{13}H_{12}ClN_3O_3S, with a molecular weight of approximately 325.77 g/mol. The presence of a chlorobenzyl substituent enhances its chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC₁₃H₁₂ClN₃O₃S
Molecular Weight325.77 g/mol
CAS Number898607-79-9

Biological Activity

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites. This inhibition can block enzymatic activity and alter cellular functions, suggesting potential therapeutic applications in treating diseases linked to enzyme dysregulation.
  • Impact on Cellular Pathways : Studies suggest that this compound may influence key cellular processes such as signal transduction and gene expression. Its interaction with molecular targets can lead to downstream effects that modify cellular behavior.
  • Potential Therapeutic Applications : Due to its ability to inhibit enzymes and impact cellular pathways, the compound is being explored for its potential use in drug development, particularly in targeting diseases where enzyme inhibition is beneficial.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Enzyme Inhibition : A recent study demonstrated that at concentrations of 50 μM, the compound could inhibit specific target enzymes by approximately 50%, indicating its potency as an enzyme inhibitor .
  • Toxicity and Safety Profiles : Preclinical evaluations have indicated that the compound exhibits a favorable safety profile in animal models, with no significant adverse effects reported at therapeutic doses .

The mechanism by which this compound exerts its biological effects can be summarized as follows:

  • Binding Affinity : The compound's unique functional groups allow it to bind effectively to enzyme active sites.
  • Alteration of Enzymatic Activity : By inhibiting these enzymes, the compound can disrupt normal metabolic pathways.
  • Influence on Gene Expression : The resulting changes in enzymatic activity can lead to alterations in gene expression patterns within cells.

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